n-(1-Benzyl-4-cyanopiperidin-4-yl)-2-{bicyclo[2.2.1]heptan-2-yl}acetamide
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Overview
Description
N-(1-Benzyl-4-cyanopiperidin-4-yl)-2-{bicyclo[221]heptan-2-yl}acetamide is a complex organic compound that features a unique combination of a piperidine ring, a cyanide group, and a bicyclic heptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzyl-4-cyanopiperidin-4-yl)-2-{bicyclo[2.2.1]heptan-2-yl}acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and the bicyclic heptane structure. One common method involves the reaction of bicyclo[2.2.1]heptan-2-amine with benzyl cyanide under specific conditions to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzyl-4-cyanopiperidin-4-yl)-2-{bicyclo[2.2.1]heptan-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyanide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halides, hydroxides, polar solvents, and elevated temperatures.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with various functional groups replacing the cyanide group.
Scientific Research Applications
N-(1-Benzyl-4-cyanopiperidin-4-yl)-2-{bicyclo[2.2.1]heptan-2-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-Benzyl-4-cyanopiperidin-4-yl)-2-{bicyclo[2.2.1]heptan-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, affecting their activity and leading to changes in cellular processes. The bicyclic heptane structure and the piperidine ring play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N-(1-Benzyl-4-cyanopiperidin-4-yl)-2-{bicyclo[2.2.1]heptan-2-yl}urea: Similar structure but with a urea group instead of an acetamide group.
N-(1-Benzyl-4-cyanopiperidin-4-yl)-2-{bicyclo[2.2.1]heptan-2-yl}thiourea: Contains a thiourea group, offering different chemical properties.
Uniqueness
N-(1-Benzyl-4-cyanopiperidin-4-yl)-2-{bicyclo[2.2.1]heptan-2-yl}acetamide is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the cyanide group and the bicyclic heptane structure provides distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(1-benzyl-4-cyanopiperidin-4-yl)-2-(2-bicyclo[2.2.1]heptanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c23-16-22(24-21(26)14-20-13-18-6-7-19(20)12-18)8-10-25(11-9-22)15-17-4-2-1-3-5-17/h1-5,18-20H,6-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDXXRBBVRTTFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CC(=O)NC3(CCN(CC3)CC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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